molecular formula C16H20ClN5O2S B2633062 6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine CAS No. 1448034-77-2

6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine

Cat. No.: B2633062
CAS No.: 1448034-77-2
M. Wt: 381.88
InChI Key: NBAPJLPHJOWWRT-UHFFFAOYSA-N
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Description

6-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a pyridazine core, a heterocycle known for its diverse biological activities, linked to a substituted piperazine via a sulfonyl group. The integration of these pharmacophores makes it a valuable scaffold for developing novel therapeutic agents. The pyridazine ring system is a recognized privileged structure in drug discovery. Researchers have extensively explored pyridazine and pyridazinone derivatives for their potential as vasodilators to treat cardiovascular diseases and as targeted anticancer agents . These derivatives can act through multiple mechanisms, including inhibition of phosphodiesterases (PDE) and tyrosine kinases, which are critical targets in both cardiovascular and oncology research . The piperazine moiety, a common feature in bioactive molecules, contributes to molecular recognition and can influence the compound's pharmacokinetic properties . The presence of the (2-chlorophenyl)sulfonyl group is a key structural modifier that can enhance receptor binding affinity and selectivity. Researchers are encouraged to investigate this compound for its potential in high-throughput screening, structure-activity relationship (SAR) studies, and as a lead compound in various drug discovery programs. Please Note: This product is intended for non-human research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-N,N-dimethylpyridazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O2S/c1-20(2)13-11-16(19-18-12-13)21-7-9-22(10-8-21)25(23,24)15-6-4-3-5-14(15)17/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAPJLPHJOWWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NN=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological targets.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Attributes of Analogous Compounds

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Potential Activity Evidence Source
6-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine (Target) Pyridazine 2-Chlorophenyl sulfonyl, dimethylamine Not reported Inferred antimalarial
N-[2-(4-{1-[(4-Chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine Pyridine 4-Chlorophenyl sulfonyl, pyrazole Not reported Unspecified
N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine Pteridine Phenylpiperazinyl, dimethylphenyl Not reported Unspecified
N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]... Cyclopentyl-pyran Trifluoromethylphenylpiperazinyl 468.2 Unspecified (CNS-targeted)
3-(4-(Methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine Imidazopyridazine Methylsulfinyl, methylsulfonyl Not reported Antimalarial

Key Comparative Observations

Heterocyclic Core Influence

  • Pyridazine vs. Pteridine derivatives, however, may exhibit stronger π-π stacking interactions with biological targets due to their extended conjugated system .
  • Imidazopyridazine (): Imidazopyridazines with sulfonyl groups demonstrate confirmed antimalarial activity, suggesting the target compound’s pyridazine core could be optimized for similar applications .

Substituent Effects

  • Sulfonyl Group Variations (): The 2-chlorophenyl sulfonyl group in the target compound may confer higher metabolic stability than aliphatic sulfonyl groups (e.g., methylsulfonyl in ) due to steric hindrance and resonance effects .
  • Piperazine Modifications (): Piperazine rings substituted with methoxyphenyl () or phenyl groups () lack the sulfonyl group’s hydrogen-bonding capacity, which could reduce target affinity in hydrophilic environments .

Pharmacological Implications

  • Antimicrobial vs. Antimalarial Activity: Pyrimidine derivatives with aminomethyl groups () show antimicrobial activity, while imidazopyridazines () are antimalarial. The target compound’s activity may depend on the balance between its pyridazine core and sulfonyl/piperazine substituents .
  • CNS Targeting (): Compounds with trifluoromethylphenylpiperazine and phenothiazine moieties () are designed for CNS applications. The target’s dimethylamine group may support similar targeting but requires validation .

Biological Activity

6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H20ClN5O2SC_{16}H_{20}ClN_{5}O_{2}S, with a molecular weight of approximately 373.88 g/mol. The structure includes a piperazine ring, a chlorophenylsulfonyl group, and a pyridazine moiety, which contribute to its biological activity.

The compound primarily functions as an inhibitor of Equilibrative Nucleoside Transporters (ENTs), which are pivotal in nucleotide metabolism and adenosine regulation. By inhibiting ENTs, the compound can disrupt nucleotide uptake, impacting various biochemical pathways relevant to cancer treatment and other diseases where nucleotide metabolism is crucial.

Antiviral Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit antiviral activities. For instance, compounds targeting the Human Adenovirus (HAdV) DNA replication process have demonstrated significant antiviral effects with low cytotoxicity, suggesting the potential for therapeutic applications in viral infections .

CNS Activity

Research has also explored the central nervous system (CNS) effects of related piperazine derivatives. Some compounds have shown anxiolytic and muscle relaxant properties in animal models, indicating that modifications in the piperazine structure can enhance CNS activity . The binding affinity of these compounds to GABAA receptors has been evaluated, supporting their potential as CNS agents.

Case Studies

  • Antiviral Efficacy : A study evaluated a series of substituted phenyl compounds for their ability to inhibit HAdV. Among these, certain derivatives exhibited IC50 values in the low micromolar range while maintaining high selectivity indexes compared to standard antiviral agents like niclosamide .
  • CNS Activity Evaluation : In a pharmacological study involving new piperazine derivatives, one compound demonstrated significant anxiolytic effects comparable to diazepam in rodent models. The study utilized molecular docking techniques to predict binding interactions with GABAA receptors, providing insights into the structure-activity relationship .

Comparative Analysis

The following table summarizes the biological activities and characteristics of various related compounds:

Compound NameBiological ActivityKey Findings
This compoundENTs inhibitorDisrupts nucleotide uptake; potential cancer treatment
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamideAntiviralIC50 = 0.27 μM against HAdV; low cytotoxicity
N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamidesCNS agentsAnxiolytic and muscle relaxant activities observed

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